molecular formula C25H22N2O4 B5280253 3-hydroxy-5-phenyl-4-[4-(propan-2-yloxy)benzoyl]-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one

3-hydroxy-5-phenyl-4-[4-(propan-2-yloxy)benzoyl]-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B5280253
M. Wt: 414.5 g/mol
InChI Key: OABYCPRRADKUEJ-XTQSDGFTSA-N
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Description

3-hydroxy-5-phenyl-4-[4-(propan-2-yloxy)benzoyl]-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a pyrrol-2-one core, which is a five-membered lactam ring, substituted with various functional groups including hydroxy, phenyl, benzoyl, and pyridinyl groups

Preparation Methods

The synthesis of 3-hydroxy-5-phenyl-4-[4-(propan-2-yloxy)benzoyl]-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrol-2-one core through a cyclization reaction. The phenyl and pyridinyl groups are introduced via Friedel-Crafts acylation reactions, while the hydroxy and benzoyl groups are added through nucleophilic substitution reactions. The final step often involves the introduction of the propan-2-yloxy group through an etherification reaction. Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

3-hydroxy-5-phenyl-4-[4-(propan-2-yloxy)benzoyl]-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one undergoes various types of chemical reactions due to the presence of multiple functional groups. Some common reactions include:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

    Esterification: The hydroxy group can react with carboxylic acids or acid chlorides to form esters. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-hydroxy-5-phenyl-4-[4-(propan-2-yloxy)benzoyl]-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its diverse functional groups allow for various chemical modifications.

    Medicine: This compound is being investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-hydroxy-5-phenyl-4-[4-(propan-2-yloxy)benzoyl]-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The hydroxy and carbonyl groups can form hydrogen bonds with amino acid residues in the active site of enzymes, while the aromatic rings can participate in π-π interactions with aromatic residues. These interactions can disrupt the normal function of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 3-hydroxy-5-phenyl-4-[4-(propan-2-yloxy)benzoyl]-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one include other pyrrol-2-one derivatives with different substituents. For example:

    3-hydroxy-5-phenyl-4-benzoyl-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one: Lacks the propan-2-yloxy group, which may affect its solubility and reactivity.

    3-hydroxy-5-phenyl-4-[4-(methoxy)benzoyl]-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one: Contains a methoxy group instead of a propan-2-yloxy group, which may influence its biological activity.

    3-hydroxy-5-phenyl-4-[4-(ethoxy)benzoyl]-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one: Contains an ethoxy group, which may alter its chemical properties compared to the propan-2-yloxy derivative.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(4E)-4-[hydroxy-(4-propan-2-yloxyphenyl)methylidene]-5-phenyl-1-pyridin-2-ylpyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O4/c1-16(2)31-19-13-11-18(12-14-19)23(28)21-22(17-8-4-3-5-9-17)27(25(30)24(21)29)20-10-6-7-15-26-20/h3-16,22,28H,1-2H3/b23-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OABYCPRRADKUEJ-XTQSDGFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=CC=CC=N3)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=CC=CC=N3)C4=CC=CC=C4)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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